molecular formula C27H37Cl2NO3 B12042022 N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide

Cat. No.: B12042022
M. Wt: 494.5 g/mol
InChI Key: AXOAKZFQANXHKD-UHFFFAOYSA-N
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Description

The compound N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide is a benzamide derivative featuring a highly substituted aromatic framework. Its structure includes:

  • A phenoxypropyl backbone with two bulky 2-methylbutan-2-yl (tert-pentyl) groups at the 2- and 4-positions of the phenoxy ring.
  • A 3,5-dichloro-2-hydroxy-4-methylbenzamide moiety, which introduces halogenated and hydroxyl substituents critical for electronic and steric effects.

Its synthesis likely involves multi-step reactions, including alkylation of phenol derivatives and amide coupling, as inferred from analogous pathways in and .

Properties

Molecular Formula

C27H37Cl2NO3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl]-3,5-dichloro-2-hydroxy-4-methylbenzamide

InChI

InChI=1S/C27H37Cl2NO3/c1-9-22(30-25(32)18-15-20(28)16(4)23(29)24(18)31)33-21-13-12-17(26(5,6)10-2)14-19(21)27(7,8)11-3/h12-15,22,31H,9-11H2,1-8H3,(H,30,32)

InChI Key

AXOAKZFQANXHKD-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)C1=CC(=C(C(=C1O)Cl)C)Cl)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Preparation of 2,4-bis(2-methylbutan-2-yl)phenol: This intermediate is synthesized through the alkylation of phenol with 2-methylbutan-2-yl groups under acidic conditions.

    Formation of the phenoxypropyl intermediate: The 2,4-bis(2-methylbutan-2-yl)phenol is reacted with 1-bromopropane in the presence of a base to form the phenoxypropyl intermediate.

    Coupling with 3,5-dichloro-2-hydroxy-4-methylbenzoic acid: The phenoxypropyl intermediate is then coupled with 3,5-dichloro-2-hydroxy-4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.

    Substitution: The phenoxy and dichloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dichloro groups may yield a dihydroxy compound.

Scientific Research Applications

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Key Differences: Lacks the bulky tert-pentyl phenoxy groups and chlorine substituents. Features an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H bond functionalization reactions .
  • Similarities :
    • Both compounds contain a benzamide core and hydroxyl group, enabling hydrogen bonding.
(b) 2-[2,4-bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide ()
  • Key Differences :
    • Replaces the benzamide group with a butyramide chain.
    • Substitutes the 4-methyl group with a 4-ethyl group.
  • Similarities: Shares the 2,4-bis(tert-pentyl)phenoxy backbone and 3,5-dichloro-2-hydroxy substitution pattern, suggesting comparable steric and electronic profiles .
(c) Triazole-Thione Derivatives ()
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9].
  • Key Differences :
    • Contain triazole-thione cores instead of benzamide groups.
    • Feature sulfonyl and fluorine substituents rather than tert-pentyl and chlorine.
  • Similarities :
    • Both classes utilize halogenation (Cl vs. F) and bulky substituents to modulate reactivity and stability .

Physicochemical and Spectroscopic Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Triazole-Thione Derivatives [7–9]
Molecular Weight ~600 g/mol (estimated) 207.24 g/mol 450–500 g/mol
Halogenation 3,5-dichloro None 2,4-difluoro
Key Functional Groups Hydroxyl, benzamide, tert-pentyl Hydroxyl, benzamide, dimethylethyl Triazole-thione, sulfonyl
IR Signatures ν(C=O) ~1660–1680 cm⁻¹ (amide) ν(C=O) ~1680 cm⁻¹ ν(C=S) ~1247–1255 cm⁻¹

Biological Activity

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its mechanisms, efficacy, and applications in various biological contexts is crucial for its development in therapeutic settings.

  • IUPAC Name : N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide
  • Molecular Formula : C31H42Cl2N2O3
  • Molecular Weight : 558.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that are critical for cell survival and proliferation.
  • Gene Expression Regulation : It has the potential to affect gene expression profiles, impacting processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that compounds similar to N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide exhibit significant anticancer properties. For instance:

  • Cell Cycle Arrest : Studies have shown that related compounds can induce mitotic arrest in cancer cells by disrupting spindle formation, leading to apoptosis (cell death) through the activation of the spindle assembly checkpoint.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it exhibits antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains like E. coli and S. aureus .

Study on Anticancer Properties

A notable study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the chemical structure significantly enhance their potency against cancer cell lines. The study highlighted the importance of the phenoxy group in mediating anticancer activity through specific molecular interactions .

Antimicrobial Efficacy Research

Another investigation assessed the antimicrobial efficacy of structurally related compounds. It was found that increased lipophilicity correlated with enhanced antibacterial activity, suggesting that modifications to the hydrophobic regions of the molecule could optimize its effectiveness .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces mitotic arrest; activates apoptosis pathways
AntimicrobialEffective against E. coli and S. aureus

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